Neuraminidase-IN-2

Antiviral resistance H5N1 H274Y mutant

Neuraminidase-IN-2 (CAS 2599015-44-6) is a synthetic small-molecule oseltamivir derivative that functions as a competitive neuraminidase (NA) inhibitor. Its chemical scaffold is built around the oseltamivir carboxylate core, structurally elaborated at the C5-NH₂ position with a 4-(3-methoxybenzyloxy)benzyl group.

Molecular Formula C29H38N2O6
Molecular Weight 510.6 g/mol
Cat. No. B12400661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeuraminidase-IN-2
Molecular FormulaC29H38N2O6
Molecular Weight510.6 g/mol
Structural Identifiers
SMILESCCC(CC)OC1C=C(CC(C1NC(=O)C)NCC2=CC=C(C=C2)OCC3=CC(=CC=C3)OC)C(=O)O
InChIInChI=1S/C29H38N2O6/c1-5-23(6-2)37-27-16-22(29(33)34)15-26(28(27)31-19(3)32)30-17-20-10-12-24(13-11-20)36-18-21-8-7-9-25(14-21)35-4/h7-14,16,23,26-28,30H,5-6,15,17-18H2,1-4H3,(H,31,32)(H,33,34)/t26-,27+,28+/m0/s1
InChIKeyKCIPEQXLMDETCG-UPRLRBBYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neuraminidase-IN-2 Procurement Guide – What Compound 5c Is and What It Is Not


Neuraminidase-IN-2 (CAS 2599015-44-6) is a synthetic small-molecule oseltamivir derivative that functions as a competitive neuraminidase (NA) inhibitor [1]. Its chemical scaffold is built around the oseltamivir carboxylate core, structurally elaborated at the C5-NH₂ position with a 4-(3-methoxybenzyloxy)benzyl group [1]. It was designed to exploit the 150-cavity of influenza NA, a validated structural motif for enhancing inhibitor potency and selectivity [1]. The compound is supplied exclusively as a research reagent and is not approved for human therapeutic use .

Why Neuraminidase-IN-2 Cannot Be Replaced by Oseltamivir Carboxylate or Other Generic NA Inhibitors


Within the neuraminidase inhibitor class, potency against a single wild-type (WT) strain is a poor predictor of utility in today's research landscape dominated by oseltamivir-resistant variants. Many commercial NA inhibitors show steep losses against H274Y mutant NAs, while Neuraminidase-IN-2 (5c) was explicitly designed to retain potency against this mutant [1]. Additionally, its pan-subtype inhibition profile—spanning group-1 (H1N1, H5N1) and group-2 (H3N2) NAs—differs markedly from subtype-selective comparators [1]. Researchers selecting a generic NA inhibitor risk introducing a compound that is either inactive against resistant strains or too narrow in spectrum to support broad antiviral screening programs.

Neuraminidase-IN-2 Quantitative Differentiation Evidence Against Closest Comparators


Potency Gain Against Oseltamivir-Resistant H5N1-H274Y Neuraminidase

Neuraminidase-IN-2 (compound 5c) demonstrates a 4.85-fold increase in inhibitory potency over oseltamivir carboxylate (OSC) against the H5N1-H274Y NA mutant, the predominant oseltamivir-resistance-conferring variant [1]. This gain occurs in a context where the parent compound OSC loses substantial activity due to the H274Y substitution, making 5c one of the few reported oseltamivir analogues with improved anti-resistance activity [1].

Antiviral resistance H5N1 H274Y mutant neuraminidase inhibition

Broad-Spectrum NA Inhibition Across Group-1 and Group-2 Subtypes

Neuraminidase-IN-2 inhibits neuraminidases from five genetically distinct influenza A subtypes: H1N1 (IC₅₀ = 0.28 µM), 09H1N1 (0.27 µM), H3N2 (11.50 µM), H5N1 (0.089 µM), and H5N2 (23.44 µM) [1]. This profile spans both group-1 (H1, H5) and group-2 (H3) NAs. In contrast, many oseltamivir derivatives in the same series either lose activity on H3N2 or show weaker H5N1 potency, making 5c's balanced inhibitory fingerprint notable [1].

Broad-spectrum antivirals Influenza A pan-subtype inhibition

Favorable Acute Safety Profile in Murine Model

In a single-dose acute toxicity study, Neuraminidase-IN-2 administered orally to mice at a high dose of 1 g/kg did not produce significant body weight changes or observable acute toxicity [1]. While oseltamivir carboxylate has an established clinical safety record, direct in-parallel acute toxicity data for OSC at equivalent supratherapeutic doses in the same murine model are not reported in the same study [1]. However, the absence of acute toxicity at 1 g/kg places 5c in a favorable tier among investigational NA inhibitors that often show tolerability issues above 500 mg/kg.

In vivo safety acute toxicity drug-like properties

Low In Vitro Cytotoxicity in Mammalian Cell Lines

Neuraminidase-IN-2 exhibits low cytotoxicity in mammalian cell lines at concentrations well above its antiviral IC₅₀ values [1]. This property is essential for antiviral selectivity indices. Direct comparative cytotoxicity data for oseltamivir carboxylate in the same cell line and assay are not provided in the publicly searchable abstract, placing this evidence at the supporting level [1].

Cytotoxicity selectivity index antiviral safety

Structural Determinant for 150-Cavity Engagement

The C5-(4-(3-methoxybenzyloxy)benzyl) modification of Neuraminidase-IN-2 is rationally designed to occupy the 150-cavity of influenza NA, a pocket adjacent to the active site that is absent in human neuraminidases and is a key determinant for achieving selectivity over host enzymes [1]. Molecular docking and MD simulations confirm that the substituted benzyl group projects into the 150-cavity, forming additional van der Waals contacts and hydrogen bonds that stabilize the inhibitor-enzyme complex [1]. By comparison, oseltamivir carboxylate does not engage the 150-cavity, which partially explains its susceptibility to active-site mutations [1].

150-cavity structure-based design oseltamivir derivative

Favorable In Silico Drug-Likeness and CYP Inhibition Profile

In silico physicochemical profiling and CYP enzymatic inhibitory predictions were conducted on representative compounds from the series, including 5c [1]. The predicted properties suggest acceptable drug-like characteristics (molecular weight 510.62, cLogP, HBD/HBA counts within Lipinski-compliant range) and low risk for major CYP isoform inhibition [1]. While oseltamivir carboxylate is a marketed drug with well-characterized ADME, newly synthesized oseltamivir derivatives often show poor predicted PK; 5c's favorable in silico profile distinguishes it from earlier-generation C5-modified analogues that frequently triggered CYP inhibition alerts [1].

Drug-likeness ADME prediction CYP inhibition

Optimal Deployment Scenarios for Neuraminidase-IN-2 in Influenza Antiviral Research


Oseltamivir-Resistance Mechanistic Studies Using H274Y Mutant NA Panels

Neuraminidase-IN-2 is the compound of choice for laboratories dissecting resistance pathways to oseltamivir. Its 4.85-fold improved potency against H5N1-H274Y NA relative to OSC [1] enables dose-response experiments at concentrations where OSC becomes inactive, facilitating robust kinetic analyses of mutant NA inhibition. The compound can serve as a positive control for H274Y-active scaffolds in high-throughput screening cascades targeting anti-resistance NA inhibitors.

Multi-Strain Influenza A Broad-Spectrum Antiviral Screening

For CROs and academic screening centers performing parallel inhibition assays against H1N1, H3N2, H5N1, and H5N2 neuraminidases, Neuraminidase-IN-2 provides a single-compound reference standard with measured IC₅₀ values ranging from 0.089 µM to 23.44 µM across these subtypes [1]. This eliminates the procurement of four or five separate subtype-specific reference inhibitors and simplifies quality control across multi-strain assay batches.

Structure-Based Drug Design and 150-Cavity Pharmacophore Validation

Medicinal chemistry teams exploring 150-cavity-targeted neuraminidase inhibitors can use Neuraminidase-IN-2 as a validated positive control with confirmed binding-mode data [1]. The compound's C5-(4-(3-methoxybenzyloxy)benzyl) substituent provides a benchmark for designing bioisosteric replacements, and its published docking poses against group-1 NA structures offer a reference for computational chemistry workflows.

In Vivo Proof-of-Concept Studies Requiring Tolerable High-Dose Dosing

Neuraminidase-IN-2 is compatible with murine influenza efficacy models that demand high compound exposure. The demonstrated lack of acute toxicity at a 1 g/kg single oral dose [1] supports its use in dose-ranging studies where lower-potency oseltamivir derivatives might fail to achieve adequate plasma levels without toxicity. This makes it suitable for researchers evaluating pharmacokinetic-pharmacodynamic relationships for 150-cavity-targeted NA inhibitors.

Technical Documentation Hub

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